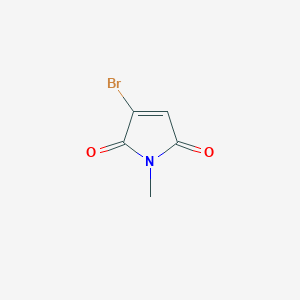

3-Bromo-1-methyl-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c1-7-4(8)2-3(6)5(7)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUQBRMYERTCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478280 | |

| Record name | N-methyl bromomaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65060-93-7 | |

| Record name | N-methyl bromomaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: 3-Bromo-1-methyl-1H-pyrrole-2,5-dione

A Next-Generation Scaffold for Reversible Bioconjugation and Medicinal Chemistry[1]

CAS Number: 65060-93-7

Synonyms: 3-Bromo-N-methylmaleimide; N-Methyl-3-bromomaleimide

Molecular Formula: C

Executive Summary

3-Bromo-1-methyl-1H-pyrrole-2,5-dione represents a pivotal evolution in maleimide chemistry.[1] While traditional maleimides are the industry standard for permanent cysteine modification, their irreversible thioether linkages limit applications requiring controlled release or error correction. The introduction of a bromine atom at the C3 position transforms the scaffold into a tunable electrophile . This modification enables addition-elimination mechanics, allowing for reversible cysteine modification , disulfide bridging, and the synthesis of complex 3-substituted pharmacophores.[1] This guide details the synthesis, reactivity profile, and application protocols for this versatile reagent.

Chemical Architecture & Reactivity Logic

The Dual-Reactivity Paradigm

The utility of CAS 65060-93-7 lies in its ability to toggle between two distinct reaction pathways based on the nucleophile and conditions provided.[1]

-

Michael Addition (Standard): Like unsubstituted maleimides, the double bond acts as a Michael acceptor.

-

Addition-Elimination (Unique): The bromine atom functions as a leaving group.[1] Upon nucleophilic attack (e.g., by a thiol), the intermediate can eliminate HBr to restore the double bond, resulting in a thiomaleimide .[4]

This mechanism is critical for reversible bioconjugation . The resulting thiomaleimide retains electrophilicity, allowing for:

-

Exchange: Replacement of the thiol with a stronger nucleophile.

-

Reversibility: Cleavage of the bond using phosphines (e.g., TCEP) or excess thiols to regenerate the native protein.[5]

Visualization: The Reactivity Landscape

The following diagram illustrates the bifurcation of reactivity compared to standard maleimides.

Caption: The addition-elimination pathway allows the regeneration of the double bond (Thiomaleimide), preserving electrophilicity for subsequent modifications or reversal.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione

Note: This protocol synthesizes the target from commercially available N-methylmaleimide via a bromination-elimination sequence.[1]

Reagents:

-

N-Methylmaleimide (1.0 eq)[1]

-

Bromine (Br

) (2.2 eq) -

Triethylamine (Et

N) (1.3 eq) -

Solvents: Methanol (MeOH), Tetrahydrofuran (THF), Dichloromethane (DCM)

Step-by-Step Methodology:

-

Bromination (Formation of Dibromosuccinimide):

-

Elimination (Formation of Bromomaleimide):

-

Redissolve the crude residue in dry THF.

-

Cool to 0°C in an ice bath.

-

Add Et

N dropwise.[1] A precipitate (Et -

Stir at room temperature for 24 hours.

-

Filter the reaction mixture to remove the salt.

-

Concentrate the filtrate.

-

-

Purification:

Protocol B: Reversible Cysteine Modification (Bioconjugation)

Target: Modification of a solvent-exposed cysteine on a protein (e.g., Grb2-SH2) or peptide.[1]

Reagents:

-

Target Protein/Peptide (100 µM in buffer)

-

3-Bromo-1-methyl-1H-pyrrole-2,5-dione (Stock solution in DMF)[1]

-

Buffer: PBS pH 7.4 or Sodium Phosphate pH 8.0[1]

Methodology:

-

Conjugation:

-

Prepare a 100 mM stock of the bromomaleimide in DMF.

-

Add 1.1 equivalents of bromomaleimide to the protein solution (maintain <5% DMF v/v).

-

Incubate at 0°C or Room Temperature for 10–30 minutes.

-

Observation: Reaction is extremely rapid compared to standard maleimides.

-

Validation: Analyze via LC-MS. Mass shift = +95 Da (Maleimide mass [111] + S [32] - H [1] - Br [80] + H [1] restoration...[1] Correction: The net addition is the maleimide moiety minus the bromine and hydrogen. Exact mass shift calculation: +[C

H

-

-

Reversal (Cleavage):

-

To the conjugate, add TCEP (Tris(2-carboxyethyl)phosphine) (100 eq) or 2-Mercaptoethanol (excess).

-

Incubate at 37°C for 1–4 hours.

-

Validation: LC-MS should show regeneration of the original protein mass.[1]

-

Quantitative Data Summary

The following table compares CAS 65060-93-7 with standard conjugation reagents.

| Feature | N-Methyl-3-bromomaleimide (CAS 65060-93-7) | N-Ethylmaleimide (NEM) | Iodoacetamide |

| Reaction Type | Addition-Elimination | Michael Addition | S |

| Kinetics (pH 7.0) | Very Fast ( | Fast | Slow |

| Selectivity | High for Cysteine | High for Cysteine | Moderate (can hit Lys/His) |

| Product Stability | Reversible (with excess thiol/phosphine) | Stable (Irreversible) | Stable (Irreversible) |

| Fluorescence | Quencher (Turn-on upon cleavage) | None | None |

Synthesis Workflow Visualization

Caption: Two-step synthesis pathway converting the parent maleimide into the brominated electrophile via a succinimide intermediate.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Moisture sensitive.[1]

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. The intermediate dibromosuccinimide is a lachrymator.

References

-

Tedaldi, L. M., Smith, M. E., & Baker, J. R. (2009). Bromomaleimides: new reagents for the selective and reversible modification of cysteine.[5][7] Chemical Communications.[1] [Link]

-

Jones, M. W., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides.[5][7][8] Journal of the American Chemical Society. [Link]

-

Hanaya, K., et al. (2026).[5] Protocol for the synthesis of N-Alkyl bromomaleimide linkers.[1][5] MethodsX. [Link]

Sources

- 1. 3-Bromo-1-methyl-2,5-dihydro-1h-pyrrole-2,5-dione [cymitquimica.com]

- 2. 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione - CAS:65060-93-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 3-Bromo-1-methyl-1H-pyrrole-2,5-dione|High-Quality Building Block [benchchem.com]

- 4. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: N-Methyl-3-Bromomaleimide in Bioconjugation and Medicinal Chemistry

This technical guide provides a comprehensive analysis of N-methyl-3-bromomaleimide , a specialized heterobifunctional scaffold that has emerged as a cornerstone in "Next-Generation Maleimide" (NGM) chemistry. Unlike traditional maleimides, which form irreversible thiosuccinimide linkages, the 3-bromo derivative enables reversible conjugation , thiol-exchange , and fluorescent switching capabilities.

Executive Summary

N-methyl-3-bromomaleimide (often referred to as monobromomaleimide) represents a paradigm shift from classical Michael acceptors. While standard maleimides undergo irreversible addition reactions with thiols, the introduction of a bromine atom at the C3 position alters the reaction pathway to an addition-elimination sequence.[1] This unique reactivity preserves the maleimide double bond after conjugation, generating a thiomaleimide .

This retained unsaturation allows for:

-

Reversibility: The conjugate can be cleaved or exchanged with an excess of competing thiol.[2]

-

Tunability: The thiomaleimide core can be further modified (e.g., with amines) to generate fluorescent probes.

-

Dual-Functionalization: It serves as a precursor for bis-thiol bridging (though dibromomaleimides are more common for this specific use).

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 3-bromo-1-methyl-1H-pyrrole-2,5-dione |

| Common Name | N-Methyl-3-bromomaleimide |

| CAS Number | 65060-93-7 (Monobromo) / 3005-27-4 (Dibromo analog) |

| Molecular Formula | |

| Molecular Weight | 190.00 g/mol |

| Appearance | Pale white to off-white solid |

| Solubility | Soluble in DCM, DMSO, DMF, Methanol; sparingly soluble in water |

| Reactivity Class | Electrophile (Michael Acceptor / |

| Selectivity | High for Thiols (Cysteine) at pH 6.5–7.5 |

Mechanistic Chemistry: The "Addition-Elimination" Switch

The defining feature of N-methyl-3-bromomaleimide is its mechanism of action. Standard maleimides react via direct Michael addition to form a saturated thiosuccinimide . In contrast, bromomaleimides undergo an addition-elimination reaction.

Reaction Pathway

-

Nucleophilic Attack: The thiolate anion (

) attacks the C3 position (bearing the bromine) or C4, forming an intermediate enolate. -

Elimination: The intermediate eliminates hydrogen bromide (

). -

Restoration: The double bond is reformed, yielding a thiomaleimide .

Because the product retains the electron-deficient double bond, it remains electrophilic. This allows for thiol exchange (reversibility) upon addition of a stronger nucleophile or excess thiol, a property utilized in "catch-and-release" purification strategies.

Visualization of Mechanism

Synthesis of N-Methyl-3-Bromomaleimide[5][6]

While the dibromo-derivative is widely commercially available, the monobromo derivative is often synthesized in-house to ensure purity and avoid bis-alkylation byproducts.

Protocol: Monobromination of N-Methylmaleimide

This protocol utilizes a bromination-elimination sequence.[3]

Reagents:

-

N-Methylmaleimide (1.0 eq)[3]

-

Bromine (

) (1.1 eq)[3] -

Triethylamine (

) (1.2 eq)[3] -

Dichloromethane (DCM) or Chloroform (

)[3]

Step-by-Step Methodology:

-

Bromination: Dissolve N-methylmaleimide in DCM. Cool to 0°C. Add bromine dropwise over 15 minutes. The solution will turn reddish-brown. Stir at Room Temperature (RT) for 2 hours. This forms the 2,3-dibromo-N-methylsuccinimide intermediate.

-

Elimination: Cool the mixture back to 0°C. Add Triethylamine dropwise. The base facilitates the elimination of HBr.[3]

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (silica, Hexane:EtOAc) for the reappearance of a UV-active spot distinct from the starting material.

-

Workup: Wash the organic layer with water (

), 0.1 M HCl ( -

Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes). The monobromo product typically elutes before the dibromo impurities.

Applications in Bioconjugation & Drug Development[2][8]

Reversible Cysteine Labeling

Unlike the permanent thioether bond formed by maleimides (which can only be cleaved by retro-Michael addition at high pH and temperature), thiomaleimides can be cleaved chemically under mild conditions.

-

Cleavage Agent: 100x excess DTT,

-mercaptoethanol, or TCEP. -

Application: Temporary masking of cysteine residues during peptide synthesis or protein purification.

Fluorescent "Turn-On" Probes

N-methyl-3-bromomaleimide is a potent fluorescence quencher. However, it serves as a precursor to aminomaleimides , which are highly fluorescent.

-

Workflow: React Bromomaleimide with a non-fluorescent amine -> Forms Aminomaleimide (Fluorescent).

-

Thiol Sensing: Some bromomaleimide-fluorophore conjugates are "dark" due to Photoinduced Electron Transfer (PET). Upon reaction with a thiol (forming thiomaleimide) and subsequent hydrolysis or exchange, fluorescence can be restored.[4]

Next-Generation ADCs (Antibody-Drug Conjugates)

Hydrolytic stability is a major concern for ADCs. Standard maleimides can undergo premature retro-Michael release of the payload in plasma (reacting with albumin).

-

Thiomaleimide Strategy: The thiomaleimide formed from bromomaleimide can be "locked" by promoting ring hydrolysis (using basic pH ~8.5 for 1 hour). The resulting thiosuccinamic acid is chemically inert and stable in plasma, preventing payload loss.

Experimental Protocol: Protein Conjugation

Objective: Selective labeling of a surface cysteine on a target protein (e.g., BSA or an antibody fragment).

Materials:

-

Protein solution (50

M in PBS, pH 7.4). -

N-methyl-3-bromomaleimide stock (10 mM in DMSO).

-

TCEP (if reduction of disulfides is required).

Procedure:

-

Preparation: Ensure the protein thiol is reduced. If TCEP was used, it does not need to be removed (unlike with standard maleimides, TCEP does not react rapidly with bromomaleimides, though removal is recommended for stoichiometry control).

-

Conjugation: Add 1.1 equivalents of N-methyl-3-bromomaleimide to the protein solution.

-

Note: Use a slight excess (1.1 eq) rather than a large excess to prevent non-specific reaction with Lysines, although the reagent is highly selective for Cys at pH 7.4.

-

-

Incubation: Incubate at 4°C for 1 hour or RT for 30 mins.

-

Validation: Analyze by LC-MS.

-

Mass Shift: Look for a mass increase of +109 Da (Molecular Weight of reagent 190 - HBr 81).

-

Comparison: Standard N-methylmaleimide gives +111 Da. The difference of 2 Da (presence of double bond vs saturated bond) confirms the thiomaleimide structure.

-

References

-

Tedaldi, L. M., et al. (2009). "Bromomaleimides: new reagents for the selective and reversible modification of cysteine."[5][6] Chemical Communications. Link

-

Smith, M. E. B., et al. (2010). "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides." Journal of the American Chemical Society. Link

-

Jones, M. W., et al. (2011). "Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis." Chemical Communications. Link

-

Robin, M. P., et al. (2013). "Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents."[7] Organic & Biomolecular Chemistry. Link

-

BenchChem. "1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione (Aminomaleimide precursor data)." Link

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Bromomaleimide vs. Dibromomaleimide Linkers in Bioconjugation

[1]

Executive Summary

The stability of the linker-payload interface is the single most critical determinant of the therapeutic index in Antibody-Drug Conjugates (ADCs). Classical maleimide chemistries, while ubiquitous, suffer from the "retro-Michael" instability, leading to premature payload release in plasma and off-target toxicity.[1]

Next-generation halomaleimides —specifically Monobromomaleimide (MBM) and Dibromomaleimide (DBM) —address this by altering the fundamental reaction mechanism from simple addition to addition-elimination . This guide dissects the mechanistic, functional, and experimental differences between MBM and DBM linkers, providing a roadmap for researchers transitioning from first-generation conjugation to rigid, stable next-generation constructs.

Mechanistic Divergence: The Core Chemistry

The primary distinction between classical maleimides and halomaleimides lies in the retention of unsaturation (the double bond) post-conjugation.

Classical Maleimide (The Baseline)[2]

-

Mechanism: Michael Addition.

-

Product: Thiosuccinimide (saturated ring).

-

Flaw: The reaction is reversible. In plasma, albumin (containing Cys34) acts as a "thiol sink," driving the retro-Michael reaction and transferring the drug from the antibody to albumin.

Halomaleimides (MBM & DBM)

-

Mechanism: Addition-Elimination.

-

Product: Thiomaleimide (unsaturated ring).

-

Advantage: The retained double bond stabilizes the ring against retro-Michael reversal. However, the ring remains electrophilic and susceptible to thiol exchange until it undergoes hydrolysis.

Visualization: Reaction Pathways

The following diagram illustrates the mechanistic bifurcation between classical and halo-maleimides.

Caption: Comparative reaction pathways. Note that Halomaleimides require a secondary hydrolysis step to achieve "locked" stability.

Monobromomaleimide (MBM): Single-Site Functionalization

Monobromomaleimides are designed for mono-functionalization . They react with a single cysteine thiol to form a thiomaleimide.

Key Characteristics[2][3][4][5][6][7][8]

-

Stoichiometry: 1:1 reaction with thiols.

-

Target: Free engineered cysteines (e.g., THIOMAB™) or solvent-accessible cysteines (e.g., Albumin Cys34).

-

Fluorescence Quenching: The retained double bond in the thiomaleimide product is a potent fluorescence quencher. This allows for "turn-on" fluorescence assays where hydrolysis (breaking the conjugation) or thiol exchange can be monitored in real-time.

Stability Profile

While MBMs prevent the retro-Michael reaction, the resulting thiomaleimide is still reactive toward other thiols via thiol-exchange mechanisms.[2]

-

Critical Step: To ensure in vivo stability, the MBM conjugate must be hydrolyzed to the maleamic acid form. This is typically achieved by incubating at pH 8.0–9.0.

Dibromomaleimide (DBM): Disulfide Stapling[10]

Dibromomaleimides are bifunctional reagents designed to "staple" or "bridge" two sulfur atoms. This is the gold standard for native antibody conjugation without genetic engineering.

The "Stapling" Mechanism

In native IgG antibodies, interchain disulfide bonds hold the heavy and light chains together.

-

Reduction: The native disulfide is reduced (using TCEP) to generate two free thiols.

-

Bridging: DBM reacts with both thiols via double addition-elimination.

-

Result: The two cysteines are re-connected by a 2-carbon maleimide bridge.[3]

Advantages Over MBM & Classical Maleimides

| Feature | Classical Maleimide | Monobromomaleimide (MBM) | Dibromomaleimide (DBM) |

| Binding Mode | Single Point | Single Point | Dual Point (Bridge) |

| Target | Free Cysteine | Free Cysteine | Native Disulfide |

| Structural Impact | Disrupts disulfide | Disrupts disulfide | Restores rigid link |

| Homogeneity | Heterogeneous (DAR varies) | High (if site-specific) | High (DAR 4 typical) |

| Plasma Stability | Low (Retro-Michael) | High (Post-hydrolysis) | Very High (Post-hydrolysis) |

Experimental Protocols

Protocol A: Disulfide Stapling of IgG1 with DBM

Objective: To produce a homogeneous ADC (DAR 4) by bridging interchain disulfides.

Materials:

-

Trastuzumab (10 mg/mL in PBS, pH 7.4)

-

DBM-Linker-Payload (e.g., DBM-MMAE)

-

Buffer: Borate buffer pH 8.0 (for hydrolysis)

Step-by-Step Workflow:

-

Reduction:

-

Dilute antibody to 5 mg/mL in PBS (pH 7.4).

-

Add 2.1 equivalents of TCEP per disulfide (typically 8.4 eq for full IgG reduction, or optimize for hinge disulfides).

-

Incubate at 37°C for 1 hour.

-

Note: Unlike classical maleimides, TCEP does not need to be removed if DBM is added in excess, though purification is recommended.

-

-

Conjugation (Bridging):

-

Cool reaction to 4°C (to minimize non-specific reactivity).

-

Add 5–10 equivalents of DBM-Linker-Payload (dissolved in DMSO).

-

Incubate for 1 hour at 4°C.

-

Checkpoint: Analyze via SDS-PAGE. Successful bridging is indicated by the reformation of the full antibody band (150 kDa) from the reduced fragments (25/50 kDa).

-

-

Hydrolytic Locking (Crucial):

Protocol B: MBM Labeling of Free Cysteine (Albumin)

Objective: Site-specific labeling of HSA at Cys34.

-

Preparation: Incubate HSA (100 µM) in PBS pH 7.4.

-

Conjugation: Add 1.5 equivalents of MBM-Fluorophore. React for 30 mins at RT.

-

Locking: Raise pH to 9.0 for 1 hour to force hydrolysis to the maleamic acid form.

Visualizing the ADC Workflow

The following diagram details the logical flow for generating a stable DBM-bridged ADC.

Caption: DBM conjugation workflow. Note the transition from Reduced (Red) to Bridged (Yellow) to Locked (Green).

References

-

Jones, M. W., et al. (2011). "Disulfide bridging conjugation using dithiomaleimides." Nature Chemistry, 3, 72–75. [Link]

-

Schumacher, F. F., et al. (2014). "In situ maleimide bridging of disulfides and a new approach to protein PEGylation." Bioconjugate Chemistry, 22(2), 132-136. [Link]

-

Nunes, J. P. M., et al. (2015). "Next-generation maleimides for the construction of stable antibody-drug conjugates." Chemical Communications, 51, 10624-10627. [Link]

-

Morais, M., et al. (2017).[10] "Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis." Chemical Science, 8, 5251-5257. [Link]

-

Chudasama, V., et al. (2016). "Recent advances in the construction of antibody–drug conjugates." Nature Chemistry, 8, 114–119. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Part 1: Physicochemical Profile & Solubility Landscape

[1]

Chemical Identity

-

Compound: 3-Bromo-N-methylmaleimide

-

Core Character: Small molecule, planar, electrophilic.

-

Polarity: Moderately polar due to the imide functionality, but lipophilic enough to resist aqueous solubilization without co-solvents.

Solubility Data & Solvent Compatibility Table The following data categorizes solvents by their functional utility for this specific compound.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Utility | Stability Risk |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Primary Stock Solution | Low (if anhydrous) |

| Chlorinated | DCM, Chloroform | High | Synthesis, Extraction, NMR | Negligible |

| Esters | Ethyl Acetate | Moderate/High | Purification (Silica Eluent) | Low |

| Protic | Methanol, Ethanol | Moderate | NOT RECOMMENDED | High (Solvolysis) |

| Non-Polar | Hexanes, Heptane | Low/Insoluble | Precipitation/Washing | Negligible |

| Aqueous | PBS, Water | Low (<1 mg/mL) | Reaction Medium (requires co-solvent) | Critical (Hydrolysis) |

Technical Insight: The bromine atom at the C3 position increases lipophilicity compared to the parent N-methylmaleimide, making chlorinated solvents (DCM) the preferred choice for synthesis and workup, while DMSO remains the gold standard for biological applications.

Part 2: Critical Stability & Reactivity Mechanisms

The Protic Solvent Trap Researchers often default to methanol for transferring small molecules. For 3-bromo-N-methylmaleimide, this is a procedural error. The electron-withdrawing nature of the bromine atom activates the maleimide double bond, making it highly susceptible to nucleophilic attack even by weak nucleophiles like alcohols.

-

Hydrolysis: In water (pH > 7.5), the imide ring opens to form bromomaleamic acid, which is unreactive toward thiols.

-

Alcoholysis: In methanol/ethanol, the bromine can be displaced, or the ring can open, leading to inactive byproducts.

Visualizing the Degradation Risks The following diagram maps the degradation pathways that occur when the wrong solvent is chosen.

Caption: Degradation pathways of 3-bromo-N-methylmaleimide in protic solvents. Red arrows indicate high-risk transformations that destroy reagent activity.

Part 3: Operational Workflows

Workflow A: Preparation of Stock Solutions for Bioconjugation

Context: You are labeling a protein (Cys residue) and need to introduce the linker without precipitating it or denaturing the protein.

-

Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Concentration: Prepare a 10–50 mM stock solution.

-

Protocol: Weigh 5 mg of 3-bromo-N-methylmaleimide. Add ~260 µL of anhydrous DMSO (for ~100 mM). Vortex immediately until clear.

-

-

Usage: Add this stock to your protein solution such that the final organic solvent concentration is <10% (v/v) to avoid protein precipitation.

Workflow B: Synthesis & Purification (Silica Gel)

Context: You have synthesized a derivative and need to purify it.

-

Dissolution: Dissolve the crude solid in a minimum volume of Dichloromethane (DCM).

-

Mobile Phase: Use a gradient of Hexanes : Ethyl Acetate.

-

Starting: 90:10 Hexanes:EtOAc (The compound is relatively non-polar).

-

Elution: Typically elutes around 20-30% EtOAc depending on the column load.

-

-

Loading: Do not load in Methanol. If DCM interferes with the column, evaporate onto silica (dry load).

Workflow C: Solvent Selection Decision Matrix

Use this logic flow to determine the correct solvent for your immediate task.

Caption: Decision matrix for solvent selection based on experimental intent. Follow the path to minimize reagent loss.

Part 4: References

-

Synthesis & Purification Protocol:

-

Source: Dubbert, J. et al. "Protocol for the synthesis of N-Alkyl bromomaleimide linkers." MethodsX (2021).

-

Relevance: Confirms synthesis in glacial acetic acid and purification using Ethyl Acetate/Hexane systems.

-

URL:[Link]

-

-

Bioconjugation & Handling:

-

Source: "Maleimide Reaction Chemistry." Vector Laboratories.

-

Relevance: Establishes the standard for using DMSO/DMF co-solvents and pH constraints (6.5-7.5) to prevent hydrolysis.

-

-

Reactivity with Thiols & Solvents:

-

Source: Tedaldi, L. et al. "Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents." Organic & Biomolecular Chemistry (2009).

-

Relevance: Discusses the reactivity of the bromomaleimide core and its stability.

-

URL:[Link]

-

-

NMR Solvent Data:

N-methyl-3-bromomaleimide as a privileged scaffold in drug design

Next-Generation Bioconjugation: N-Methyl-3-Bromomaleimide as a Privileged Scaffold in Drug Design

Executive Summary

The evolution of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and half-life extended biologics, relies heavily on the precision of bioconjugation chemistries. Historically, classic maleimides have served as the gold standard for cysteine-selective modification. However, their reliance on a simple Michael addition generates thiosuccinimide linkages that are notoriously susceptible to retro-Michael reactions in vivo, leading to premature payload loss and off-target toxicity.

N-methyl-3-bromomaleimide (NMBM) represents a paradigm shift in this domain. As a "Next-Generation Maleimide" (NGM), NMBM bypasses the limitations of classic maleimides through a unique addition-elimination mechanism[1]. This technical guide dissects the mechanistic causality, quantitative profiling, and self-validating protocols required to leverage NMBM as a privileged scaffold for both reversible affinity labeling and the generation of irreversibly stable drug conjugates.

Mechanistic Core: The Dual-Pathway Reactivity of NMBM

The structural genius of NMBM lies in the incorporation of a bromine atom at the C-3 position of the maleimide ring. This simple modification fundamentally alters the reaction trajectory with nucleophilic thiols (such as Cys-34 on Human Serum Albumin or engineered cysteines on monoclonal antibodies)[2],[3].

The Addition-Elimination Cascade

When NMBM encounters a thiol, the highly electrophilic double bond—activated by the inductive electron-withdrawing effect of the bromine—undergoes a rapid nucleophilic attack. Instead of forming a saturated thiosuccinimide, the intermediate rapidly eliminates hydrogen bromide (HBr). This elimination restores the conjugated double bond, yielding a thiomaleimide [1].

This thiomaleimide intermediate serves as a versatile thermodynamic crossroads, offering two distinct, controllable pathways (Figure 1):

-

Pathway A: Reversible Bioconjugation (Thiol Exchange): Because the double bond is retained, the thiomaleimide remains an electrophile. If exposed to a high concentration of exogenous thiols (e.g., 1,2-ethanedithiol[EDT] or 2-mercaptoethanol [BME]), the conjugate undergoes a rapid thiol exchange. The use of EDT is particularly effective; it reacts to form a thermodynamically stable spirocyclic dithiane, driving the equilibrium forward to completely liberate the native, unmodified protein[4].

-

Pathway B: Irreversible Stabilization (Controlled Hydrolysis): For therapeutic deployment (e.g., ADCs), the conjugate must be permanent. The thiomaleimide ring can be deliberately forced open via alkaline hydrolysis. The carbonyl proximal to the thioether is hydrolyzed preferentially. This regioselectivity is driven by a combination of the inductive activation from the thioether and the mesomeric deactivation of the opposing carbonyl[2]. Once the ring opens to form a maleamic acid, the conjugate becomes entirely immune to retro-Michael degradation, ensuring absolute serum stability[2],[5].

Fig 1. Dual-pathway reactivity of NMBM: reversible cleavage via thiol exchange vs. stabilizing hydrolysis.

Quantitative Profiling: NMBM vs. Classic Maleimides

The N-methyl group in NMBM is not arbitrary; it is a meticulously chosen tunable handle. While N-aryl bromomaleimides hydrolyze so rapidly that they can prematurely open during the conjugation step, the N-methyl variant provides a stable kinetic window. It allows the researcher to isolate the intact thiomaleimide before initiating controlled hydrolysis[5].

Table 1: Comparative Profiling of Cysteine-Reactive Scaffolds

| Parameter | Classic Maleimide | N-Methyl-3-Bromomaleimide (NMBM) |

| Primary Mechanism | Michael Addition | Addition-Elimination |

| Conjugate Structure | Thiosuccinimide | Thiomaleimide |

| In Vivo Stability | Poor (Prone to retro-Michael payload loss) | Excellent (Post-hydrolysis maleamic acid) |

| Reversibility | Uncontrolled (Degrades in serum) | Highly controlled (Driven by EDT/BME) |

| Hydrolysis Kinetics | Slow (Requires harsh pH > 9.0, overnight) | Accelerated (Proceeds at pH 8.0–8.5, ~8.5 h) |

| Regioselectivity | Random ring opening | Proximal carbonyl preferentially cleaved |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical phase includes a definitive checkpoint to confirm the mechanistic transition of the NMBM scaffold.

Protocol A: Generation of Serum-Stable Albumin-Drug Conjugates

Human Serum Albumin (HSA) possesses a single free cysteine (Cys-34) located in a ~10 Å hydrophobic crevice. This crevice protects the residue but also sterically hinders conjugation and subsequent hydrolysis[2]. NMBM is uniquely suited to overcome this barrier.

Step 1: Preparation and Conjugation

-

Buffer exchange recombinant HSA into Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

-

Add 1.5 molar equivalents of the NMBM-functionalized payload (e.g., NMBM-PEG-MMAE) dissolved in DMSO (final DMSO concentration <5% v/v).

-

Incubate at 22°C for 1 hour.

-

Causality: The high electrophilicity of the bromomaleimide ensures rapid addition-elimination despite the steric hindrance of the Cys-34 crevice.

-

Self-Validation Checkpoint 1: Analyze via UV-Vis spectroscopy. The formation of the thiomaleimide generates a distinct chromophoric shift compared to the transparent thiosuccinimide of classic maleimides.

-

Step 2: Purification 4. Remove unreacted NMBM-payload using Size Exclusion Chromatography (SEC) or spin desalting columns equilibrated in Hydrolysis Buffer (50 mM Sodium Borate, 150 mM NaCl, pH 8.5).

Step 3: Stabilizing Hydrolysis 5. Incubate the purified thiomaleimide conjugate at 37°C for 8.5 hours.

Causality: The elevated pH (8.5) and temperature drive the nucleophilic attack of water on the proximal carbonyl. The N-methyl group ensures this process occurs at a controlled rate, preventing payload aggregation that occurs at the harsher pH (>9.0) required for classic maleimides[3].

Self-Validation Checkpoint 2: Perform intact protein LC-MS. A precise mass shift of +18 Da confirms the quantitative addition of water and the successful ring-opening to the serum-stable maleamic acid[2].

Fig 2. Step-by-step workflow for generating serum-stable NMBM-protein bioconjugates.

Protocol B: Reversible Affinity Labeling (Traceless Cleavage)

For proteomics or transient stabilization, the thiomaleimide conjugate can be cleaved to yield the native protein without structural scarring.

-

Isolate the intact thiomaleimide conjugate (Do not subject to pH > 7.5 to prevent premature hydrolysis).

-

Add 100 molar equivalents of 1,2-ethanedithiol (EDT) in PBS (pH 7.4).

-

Incubate at 37°C for 4 hours.

-

Causality: EDT acts as a potent bidentate nucleophile. The initial thiol attack displaces the protein-thiol, and the second thiol rapidly closes to form a spirocyclic dithiane. This irreversible cyclization acts as a thermodynamic sink, driving the quantitative release of the native protein[4].

-

Self-Validation Checkpoint: LC-MS analysis of the supernatant will reveal the exact mass of the wild-type, unmodified protein, confirming traceless cleavage.

-

Conclusion and Future Perspectives

N-methyl-3-bromomaleimide (NMBM) transcends the limitations of traditional bioconjugation by offering programmable reactivity. By understanding the underlying electronic effects—specifically the inductive activation provided by the bromine leaving group and the regioselective hydrolysis dictated by the resulting thioether—drug development professionals can engineer therapeutics with unprecedented stability. Whether deployed for the traceless enrichment of target proteins or the construction of ultra-stable, next-generation ADCs, the NMBM scaffold stands as a cornerstone of modern molecular design.

References

- Source: rsc.

- Source: sdu.

- Source: nih.

- Source: nih.

- RSC_CC_C4CC02107J 3..

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Optimised approach to albumin–drug conjugates using monobromomaleimide-C-2 linkers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00721K [pubs.rsc.org]

- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 4. Reversible protein affinity-labelling using bromomaleimide-based reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Next-Generation Bioconjugation: The Reactivity and Dynamics of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione with Thiols

Executive Summary

For decades, the classical maleimide motif has served as the gold standard for the selective chemical modification of cysteine residues in proteins. However, traditional maleimides suffer from a critical limitation: the irreversible nature of their bioconjugation, which restricts their utility in dynamic systems such as targeted drug delivery or reversible protein tagging.

The introduction of 3-bromo-1-methyl-1H-pyrrole-2,5-dione (N-methylbromomaleimide) represents a paradigm shift in chemical biology. As a "next-generation maleimide" (NGM), this reagent facilitates rapid, highly selective, and fundamentally reversible covalent modification of thiols. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and quantitative data to guide researchers and drug development professionals in leveraging bromomaleimides for advanced bioconjugation strategies.

Mechanistic Foundations: The Addition-Elimination Paradigm

The core innovation of N-methylbromomaleimide lies in its altered reaction pathway. Classical maleimides (e.g., N-ethylmaleimide, NEM) undergo a standard Michael addition when reacted with a thiolate, yielding a saturated thiosuccinimide adduct. This saturation destroys the conjugated double bond, rendering the reaction practically irreversible under physiological conditions[1].

Conversely, N-methylbromomaleimide incorporates a bromine atom directly on the maleimide ring. The bromine acts as a highly efficient leaving group. When a thiolate attacks the electrophilic double bond, the resulting intermediate undergoes a rapid elimination of hydrogen bromide (HBr). This addition-elimination sequence regenerates the α,β-unsaturated carbonyl system, yielding a thiomaleimide [1].

Because the double bond is retained, the thiomaleimide remains electronically active and susceptible to subsequent nucleophilic attacks, enabling controlled reversibility[2].

Addition-elimination pathway of bromomaleimides with thiols.

Causality in Reaction Dynamics and Reversibility

The experimental choices surrounding bromomaleimide bioconjugation are dictated by the physical chemistry of the thiomaleimide product.

-

Buffer pH Optimization (pH 8.0): The active nucleophile in this reaction is the thiolate anion (

). Cysteine has a typical -

Phosphine-Mediated Cleavage (TCEP): Tris(2-carboxyethyl)phosphine (TCEP) is utilized to reverse the conjugation. Unlike dithiothreitol (DTT), TCEP is a non-nucleophilic phosphine. It attacks the thiomaleimide to form an intermediate that cleanly expels the original thiol, regenerating the native protein without forming mixed disulfides[1].

-

Thiol-Mediated Exchange (GSH): In highly reducing environments, such as the cytoplasm where glutathione (GSH) concentrations reach 1–10 mM, the thiomaleimide undergoes a secondary addition-elimination. The excess GSH displaces the protein thiol, releasing the native protein. This causality is the foundational mechanism for designing cleavable Antibody-Drug Conjugates (ADCs)[1][4].

Quantitative Reactivity Profiles

The kinetic differences between classical maleimides and bromomaleimides dictate their specific use cases in drug development. The table below summarizes the quantitative reactivity and cleavage dynamics across different maleimide classes.

| Reagent Class | Reaction Mechanism | Conjugate Stability | Cleavage Agent | Cleavage Kinetics |

| N-Ethylmaleimide (NEM) | Irreversible Michael Addition | Thiosuccinimide (Saturated) | Glutathione (GSH) | Very Slow ( |

| N-Methylbromomaleimide | Addition-Elimination | Thiomaleimide (Conjugated) | TCEP or GSH | Rapid (< 4h for 100% cleavage)[4] |

| Dibromomaleimide | Bis-addition / Disulfide Bridging | Dithiomaleimide | Excess Thiol (DTT/GSH) | Rapid (Note: TCEP is ineffective)[1] |

Self-Validating Experimental Protocol: Reversible Cysteine Modification

To ensure scientific integrity, bioconjugation protocols must be self-validating. The following methodology utilizes the Grb2-SH2 domain (L111C mutant) as a model system, incorporating Ellman's reagent to quantitatively prove reaction completion[1].

Step-by-Step Methodology

-

Protein Preparation: Prepare a solution of the target protein (e.g., Grb2-SH2 L111C) at 2.0 mg/mL in 100 mM sodium phosphate buffer, 150 mM NaCl, adjusted strictly to pH 8.0. Causality: Maintains structural stability while optimizing thiolate concentration.

-

Reagent Addition: Chill the solution to 0 °C. Add 1 to 5 molar equivalents of N-methylbromomaleimide (dissolved in a minimal volume of DMF or Methanol) dropwise.

-

Incubation: Incubate the mixture at 0 °C for 1 hour. The reaction is highly selective for thiols over amines (e.g., lysines), preventing off-target cross-linking[1].

-

Self-Validation (Ellman's Test): Extract a small aliquot and treat it with 5,5'-dithiobis-(2-nitrobenzoic acid) (Ellman's reagent). Causality: If the conjugation is complete, no free thiols will remain to reduce the reagent. A lack of yellow color (no absorbance at 412 nm) mathematically validates 100% conversion[1][5].

-

Reversible Cleavage: To regenerate the free protein, treat the purified conjugate with 100 equivalents of TCEP or GSH at 37 °C. Complete conversion back to the native protein occurs within 4 hours[1][4].

Self-validating workflow for reversible cysteine bioconjugation.

Applications in Advanced Therapeutics

The unique reactivity of N-methylbromomaleimide unlocks several advanced applications in biopharmaceutical development:

-

Cytoplasm-Specific Payload Release: Because thiomaleimides are stable in blood plasma but rapidly cleave in the presence of millimolar GSH, they are ideal linkers for ADCs. The payload remains attached during systemic circulation but is released upon endocytosis into the highly reducing cytoplasm[1][6].

-

Fluorescence "Turn-On" Probes: When a fluorophore is attached to a bromomaleimide, its fluorescence is quenched via photo-induced electron transfer (PET) by the intact maleimide ring. Upon thiol-mediated cleavage, the fluorophore is disconnected from the quencher, resulting in a distinct fluorescence "turn-on" event, highly useful for intracellular tracking[6].

References

1.[1] Title: Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides | Journal of the American Chemical Society - ACS Publications Source: acs.org URL:

2. Title: Bromomaleimides: new reagents for the selective and reversible modification of cysteinew - RSC Publishing Source: rsc.org URL:

3.[5] Title: Novel approaches for cysteine bioconjugation - UCL Discovery Source: ucl.ac.uk URL:

4.[6] Title: Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents Source: rsc.org URL:

5.[4] Title: Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments | Bioconjugate Chemistry - ACS Publications Source: acs.org URL:

6.[2] Title: Aryloxymaleimides for cysteine modification, disulfide bridging and the dual functionalization of disulfide bonds - Chemical Communications Source: rsc.org URL:

7.[3] Title: Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - PMC Source: nih.gov URL:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aryloxymaleimides for cysteine modification, disulfide bridging and the dual functionalization of disulfide bonds - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02107J [pubs.rsc.org]

- 3. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]

Technical Guide: Sourcing and Utilizing 3-Bromo-1-methyl-1H-pyrrole-2,5-dione

[1]

Executive Summary

3-Bromo-1-methyl-1H-pyrrole-2,5-dione (CAS: 65060-93-7), also known as 3-bromo-N-methylmaleimide , is a critical electrophilic scaffold in medicinal chemistry and bioconjugation.[1] Unlike its non-methylated analog (3-bromomaleimide), the N-methyl variant offers distinct solubility profiles and lacks the acidic N-H proton, preventing unwanted side reactions in base-catalyzed couplings.[1]

Strategic Sourcing Insight: This compound is classified as a high-cost specialty building block in the commercial market, with prices exceeding $200 per gram .[1] However, it can be synthesized in a single step from inexpensive commodity precursors with >90% yield.[1] For research requiring >1 gram, in-house synthesis is the recommended strategy to optimize budget and lead time.[1]

Chemical Profile & Critical Distinctions

Researchers must distinguish between the target compound and its close analogs to avoid costly procurement errors.[1]

| Feature | Target Compound | Common Analog (Avoid) |

| Name | 3-Bromo-1-methyl-1H-pyrrole-2,5-dione | 3-Bromo-1H-pyrrole-2,5-dione |

| Synonym | 3-Bromo-N-methylmaleimide | 3-Bromomaleimide |

| CAS Number | 65060-93-7 | 98026-79-0 |

| Structure | N-Methylated (Fixed) | N-H (Acidic proton) |

| Primary Use | Cysteine modification, Kinase scaffolds | General cross-coupling |

Reactivity Profile

The C3-Bromine atom activates the double bond for Thiol-Michael addition and serves as a leaving group for Nucleophilic Aromatic Substitution (SNAr) -like chemistry.[1]

-

Fluorescence Quenching: The bromomaleimide motif is a known fluorescence quencher.[1][2] Upon reaction with a thiol (e.g., Cysteine), the bromine is often retained or displaced depending on pH, modulating fluorescence—a mechanism utilized in "turn-on" probes.[1]

-

Cross-Coupling: The C-Br bond allows for Palladium-catalyzed Suzuki or Stille couplings to generate 3-aryl-N-methylmaleimides, a core structure in GSK-3

inhibitors.[1]

Commercial Sourcing Landscape

Due to its specialized nature, few "catalog" suppliers hold significant stock in the US/EU.[1] Most listings are "make-to-order" with lead times of 2–4 weeks.[1]

Market Pricing Analysis (Q1 2026 Estimates)

| Supplier Category | Vendor Examples | Pack Size | Est. Price (USD/EUR) | Lead Time |

| Specialty (EU) | CymitQuimica | 100 mg | €175 ($190) | 1-2 Weeks |

| Specialty (EU) | CymitQuimica | 1 g | €543 ($590) | 1-2 Weeks |

| Catalog (Global) | Ambeed / BenchChem | 1 g | Inquire (Est. $400+) | 2-4 Weeks |

| Bulk (CN) | Konoscience / BLD Pharm | 5 g+ | Inquire | 3-5 Weeks |

Analyst Note: The price-per-gram drops significantly only at bulk scales (>100g).[1] For discovery chemistry (1–10g), the commercial price is prohibitive compared to synthesis costs.[1]

Decision Logic: Make vs. Buy

The following decision matrix illustrates the logic for sourcing based on project timelines and scale.

Figure 1: Strategic sourcing decision tree.[1] Due to long commercial lead times for this specific CAS, in-house synthesis is often faster even for small urgent needs.[1]

Technical Synthesis Protocol (The "Make" Option)

This protocol is adapted from standard bromomaleimide synthesis methodologies (e.g., Ambeed, Dubourg et al.).[1] It utilizes Bromomaleic anhydride , which is significantly cheaper (~$5/g) than the final product.[1]

Reaction Scheme

Bromomaleic anhydride + Methylamine HCl

Figure 2: One-pot synthesis workflow via dehydrative cyclization in acetic acid.

Step-by-Step Methodology

-

Reagent Preparation:

-

Reaction:

-

Workup:

-

Remove the acetic acid solvent in vacuo (rotary evaporator) to yield a crude residue.

-

Note: Acetic acid removal requires a good vacuum pump and a warm bath (50-60°C).[1]

-

-

Purification:

-

Yield:

Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, verify the following parameters.

Purity Specification

-

Minimum Purity: >97% (HPLC/NMR)

-

Appearance: White to pale yellow crystalline solid.[1]

-

Storage: 2-8°C, desiccated. Protect from light (brominated compounds can be photosensitive).[1]

NMR Validation (CDCl₃, 400 MHz)

The structure is simple, showing only two singlets.[1] This makes NMR a rapid self-validating tool.[1]

| Signal ( | Multiplicity | Integration | Assignment |

| ~3.0 - 3.1 | Singlet (s) | 3H | N-CH₃ (Methyl group) |

| ~6.9 - 7.1 | Singlet (s) | 1H | C=C-H (Vinylic proton) |

Note: If you see a broad singlet >8.0 ppm, you may have the N-H impurity (CAS 98026-79-0) or unreacted amine.[1]

References

-

BenchChem. (2025).[1][4] 3-Bromo-1-methyl-1H-pyrrole-2,5-dione Product Profile. Retrieved from [1]

-

CymitQuimica. (2025).[1] Catalog Entry: 3-Bromo-1-methyl-2,5-dihydro-1h-pyrrole-2,5-dione. Retrieved from [1]

-

Ambeed. (2025). Synthesis Protocol for CAS 65060-93-7. Retrieved from [1]

-

Dubourg, A., et al. (2013).[1] A mild synthesis of N-functionalised bromomaleimides. Tetrahedron Letters. (General reference for bromomaleimide synthesis logic).

-

Tedaldi, L., et al. (2009).[1] Bromomaleimides: new reagents for the selective chemical modification of cysteine. Chemical Communications.[1] (Context for reactivity).

Sources

- 1. DIBROMOMALEIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 65060-93-7 | 3-Bromo-1-methyl-1H-pyrrole-2,5-dione | Bromides | Ambeed.com [ambeed.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-1-methyl-1H-pyrrole-2,5-dione molecular weight and formula

Identity, Reactivity Profiling, and Bioconjugation Utility

Part 1: Executive Summary

The Dual-Mode Electrophile in Cysteine Targeting

3-Bromo-1-methyl-1H-pyrrole-2,5-dione (commonly referred to as 3-Bromo-N-methylmaleimide ) represents a specialized class of electrophilic scaffolds used in high-precision bioconjugation and medicinal chemistry. Unlike standard maleimides, which react exclusively via irreversible Michael addition to form succinimides, the incorporation of the bromine atom at the C3 position confers a unique dual-reactivity profile .

For the drug development professional, this compound is not merely a linker but a "tunable logic gate" for cysteine modification. It allows for addition-elimination pathways that regenerate the double bond—enabling the formation of thiomaleimides (which retain conjugation and optical properties) rather than saturated succinimides. This capability is critical in the design of reversible covalent inhibitors, next-generation Antibody-Drug Conjugates (ADCs), and "turn-on" fluorescent probes where the maleimide core acts as a quencher until displaced.

Part 2: Physicochemical Specifications[1][2][3]

The following data constitutes the validated identity card for 3-Bromo-1-methyl-1H-pyrrole-2,5-dione.

| Parameter | Specification |

| IUPAC Name | 3-Bromo-1-methyl-1H-pyrrole-2,5-dione |

| Common Synonyms | 3-Bromo-N-methylmaleimide; N-Methylbromomaleimide |

| CAS Registry Number | 65060-93-7 |

| Molecular Formula | C₅H₄BrNO₂ |

| Molecular Weight | 189.99 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water (hydrolysis risk) |

| Melting Point | 58–60 °C (Typical range for pure crystalline form) |

| SMILES | CN1C(=O)C(Br)=CC1=O |

| InChI Key | UFUQBRMYERTCQH-UHFFFAOYSA-N |

Part 3: Mechanistic Reactivity & Logic

The "Bromine Advantage" in Bioconjugation

Standard maleimides react with thiols (R-SH) to form stable thioether succinimides. However, 3-bromo-maleimides introduce a leaving group (Br) on the vinylic carbon. This allows for two distinct mechanistic pathways depending on pH and stoichiometry:

-

Pathway A: Michael Addition (Kinetic Control) At lower pH or with bulky nucleophiles, the thiol attacks the C4 position (beta to the carbonyl, away from Br) to form a saturated bromo-succinimide .

-

Pathway B: Addition-Elimination (Thermodynamic Control) The thiol attacks the C3 position (bearing the Br). The intermediate collapses, ejecting HBr and regenerating the double bond to form a thiomaleimide .

Why this matters: Thiomaleimides retain the conjugated system (unlike succinimides). This retention allows them to act as fluorophores or quenchers, and crucially, they remain electrophilic, allowing for a second reaction (e.g., to crosslink two cysteines).

Visualization: Reaction Pathways

The following diagram illustrates the bifurcation of reactivity fundamental to designing experiments with this scaffold.

Figure 1: Bifurcated reactivity of 3-bromo-maleimides. Pathway B (Red) is unique to halogenated maleimides and enables the retention of conjugation for optical applications or reversible labeling.

Part 4: Applications in Drug Discovery[5][6]

Cysteine Profiling & "Turn-On" Probes

Bromomaleimides are potent fluorescence quenchers. By conjugating a fluorophore to the N-methyl position, the molecule remains "dark." Upon reaction with a biological thiol (e.g., Glutathione or a Cysteine residue), the bromine is displaced (Pathway B). If the resulting thiomaleimide alters the electronic properties sufficiently, or if a second thiol adds to break conjugation (Pathway C), fluorescence is restored. This is used for intracellular thiol sensing.[1]

Reversible Covalent Inhibition

Unlike the permanent bond formed by acrylamides (e.g., Ibrutinib), thiomaleimides formed from bromomaleimides can undergo thiol-exchange reactions in the presence of high concentrations of cytosolic glutathione. This offers a strategy for reversible covalent drugs , which can reduce off-target immunogenicity risks associated with permanent protein haptenization.

Next-Gen ADCs (Antibody-Drug Conjugates)

Standard maleimide linkers in ADCs are prone to "retro-Michael" decomposition in plasma, leading to premature drug release. 3-bromo-maleimides can be used to bridge disulfide bonds (reacting with both cysteines from a reduced disulfide), creating a rigid 2-carbon bridge that is significantly more stable in circulation than standard maleimide-thiol adducts.

Part 5: Experimental Protocol

Synthesis of a Thiomaleimide Conjugate (General Procedure)

Note: This protocol favors the Addition-Elimination pathway (Pathway B) to generate a stable, conjugated thiomaleimide.

Reagents:

-

Thiol-containing ligand (e.g., N-acetylcysteine methyl ester) (1.0 eq)

-

Base: Sodium Acetate (NaOAc) or Triethylamine (TEA) (1.1 eq)

-

Solvent: Methanol or DCM (anhydrous)

Workflow:

-

Dissolution: Dissolve 3-Bromo-1-methyl-1H-pyrrole-2,5-dione in methanol (0.1 M concentration).

-

Activation: Add the base to the solution. The slight basicity promotes the formation of the thiolate anion and neutralizes the HBr byproduct.

-

Addition: Add the thiol dropwise at 0°C to prevent uncontrolled double-addition.

-

Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LC-MS.

-

Checkpoint: Look for the disappearance of the starting bromide (MW ~190) and appearance of the product (MW = 190 - 80 [Br] + Thiol_MW - 1 [H]).

-

-

Purification: Concentrate in vacuo. Purify via silica gel chromatography (typically Hexane/EtOAc gradient).

Safety & Handling:

-

Hazards: 3-Bromo-maleimides are potent alkylating agents and lachrymators. They can cause severe skin burns and eye damage.

-

PPE: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory.

-

Containment: All weighing and reactions must be performed inside a functioning fume hood.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the maleimide ring occurs in water over time).

References

-

BenchChem. "3-Bromo-1-methyl-1H-pyrrole-2,5-dione Product Data & Applications." BenchChem Database. Accessed March 2026. Link

-

Tedaldi, L. M., et al. "Bromomaleimides: new reagents for the selective and reversible modification of cysteine." Chemical Communications, 2009. Link

-

Jones, R. M., et al. "Thiol-mediated fluorescence 'turn-on' reagents based on bromomaleimides." Organic & Biomolecular Chemistry, 2013. Link

-

PubChem. "Compound Summary: 3-Bromo-1-methyl-1H-pyrrole-2,5-dione." National Library of Medicine. Link

-

Sigma-Aldrich. "Safety Data Sheet: 3-Bromo-1H-pyrrole-2,5-dione derivatives." Merck KGaA. Link

Sources

- 1. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]

- 2. 3-Bromo-1-methyl-2,5-dihydro-1h-pyrrole-2,5-dione [cymitquimica.com]

- 3. 3-Bromo-1-methyl-1H-pyrrole-2,5-dione|High-Quality Building Block [benchchem.com]

safety data sheet (SDS) for 3-bromo-N-methylmaleimide

Technical Monograph: 3-Bromo-N-methylmaleimide Safety, Reactivity, and Bioconjugation Protocols

Part 1: Chemical Identity & Physicochemical Profile

The Molecular Fingerprint

3-bromo-N-methylmaleimide (3-bromo-1-methyl-1H-pyrrole-2,5-dione) is a specialized electrophilic scaffold used primarily in next-generation bioconjugation. Unlike standard maleimides that undergo irreversible Michael addition, the 3-bromo derivative enables a substitution-addition mechanism, offering reversible cysteine modification and the potential for dual-functionalization.

| Parameter | Technical Specification |

| IUPAC Name | 3-bromo-1-methyl-1H-pyrrole-2,5-dione |

| Common Synonyms | 3-Bromo-N-methylmaleimide; Monobromo-N-methylmaleimide |

| CAS Number | 65060-93-7 |

| Molecular Formula | C₅H₄BrNO₂ |

| Molecular Weight | 189.99 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF, Acetonitrile.[1][2] Hydrolytically unstable in basic aqueous buffers. |

| Melting Point | ~94–96 °C (Extrapolated from structural analogs/parent) |

| Reactivity Class | Soft Electrophile / Michael Acceptor / Alkylating Agent |

Part 2: Hazard Architecture & Toxicology

Mechanism of Toxicity: The Thiol-Depletion Pathway

The extreme toxicity of 3-bromo-N-methylmaleimide is not random; it is a direct function of its utility as a bioconjugation reagent.

-

Mechanism: The molecule acts as a potent alkylating agent. It readily crosses cell membranes due to its lipophilicity (N-methyl group). Once intracellular, it targets the thiol (-SH) groups of glutathione and cysteine-rich proteins.

-

Biological Consequence:

-

Glutathione Depletion: Rapid reaction with glutathione leads to oxidative stress and loss of cellular redox homeostasis.

-

Enzyme Inhibition: Irreversible alkylation of active-site cysteines in metabolic enzymes (e.g., GAPDH) causes immediate cytotoxicity.

-

Corrosivity: Upon contact with skin or mucosal membranes, the high concentration of surface proteins results in immediate alkylation, manifesting as chemical burns and necrosis.

-

GHS Hazard Classification (Derived from Structure-Activity Relationship):

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 2/3 (Fatal/Toxic).

-

Skin Corrosion/Irritation: Category 1B (Causes severe burns).[3]

-

Serious Eye Damage: Category 1 (Irreversible damage).

-

Sensitization (Skin): Category 1 (May cause allergic reaction).[2]

Diagram 1: Mechanism of Cysteine Alkylation & Toxicity

This diagram illustrates the chemical pathway that leads to both bioconjugation utility and cellular toxicity.

Caption: The addition-elimination mechanism where biological thiols displace bromine, leading to stable adducts or cellular toxicity.[4]

Part 3: Safe Handling & Storage Protocol

Self-Validating Safety Systems

Do not rely on "carefulness." Rely on engineered barriers.

1. The "Zero-Contact" Rule (PPE):

-

Hands: Double-gloving is mandatory. Inner glove: Nitrile (4 mil). Outer glove: Extended cuff Nitrile or Neoprene. Rationale: Maleimides can permeate standard latex; double layers provide a visual breach indicator and permeation buffer.

-

Respiratory: Handling solid powder requires a Class II Biosafety Cabinet or a certified Chemical Fume Hood. If outside containment (e.g., weighing balance cleaning), use an N95/P100 respirator.

-

Eyes: Chemical splash goggles. Face shield recommended if working with >1g quantities.

2. Storage & Stability:

-

Temperature: Store at -20°C.

-

Atmosphere: Under inert gas (Argon/Nitrogen).

-

Moisture: Strictly anhydrous. Why? The imide ring is susceptible to hydrolysis, opening to form the non-reactive maleamic acid.

-

Self-Validation: Check physical appearance before use. If the pale yellow solid has turned white or sticky/gum-like, hydrolysis has occurred. Discard.

-

3. Emergency Response:

-

Skin Contact: Immediate flush with PEG 400 (polyethylene glycol) if available, followed by water. Rationale: Maleimides are lipophilic; water alone may not efficiently solvate the compound from the skin layers.

-

Spill: Do not sweep. Cover with wet sand or vermiculite to avoid dust generation. Neutralize with 10% aqueous sodium bisulfite (consumes the electrophile).

Diagram 2: Safe Handling Decision Tree

Caption: Decision matrix for engineering controls based on physical state to minimize exposure risk.

Part 4: Application Context – Bioconjugation

Why use 3-bromo-N-methylmaleimide over standard maleimides?

The 3-bromo derivative introduces a "leaving group" (Bromine) onto the maleimide core, fundamentally changing the reaction chemistry from a simple addition to an addition-elimination sequence.

Experimental Workflow: Reversible Cysteine Modification

-

Solubilization: Dissolve reagent in dry DMSO (10-50 mM stock).

-

Reaction: Add 1.1 equivalents of reagent to the protein/peptide (pH 7.0 - 7.5).

-

Note: Unlike standard maleimides, pH > 8.0 should be avoided to prevent rapid hydrolysis of the bromide before reaction.

-

-

Mechanism:

-

Step 1: Cysteine thiolate attacks C3.

-

Step 2: Bromide is eliminated, regenerating the double bond.

-

Result: A thiomaleimide conjugate.

-

-

The Advantage (Reversibility): The resulting thiomaleimide retains the double bond, making it susceptible to a second nucleophilic attack.

-

Reversal: Add excess phosphine (TCEP) or a large excess of thiol (Glutathione) to "kick off" the modification and regenerate the native protein.

-

Comparison Table: Maleimide Variants

| Feature | Standard N-Methylmaleimide | 3-Bromo-N-methylmaleimide | 3,4-Dibromo-N-methylmaleimide |

| Reaction Type | Michael Addition | Addition-Elimination | Double Addition-Elimination |

| Product | Succinimide (Saturated) | Thiomaleimide (Unsaturated) | Dithiomaleimide (Bridged) |

| Reversibility | Irreversible (mostly) | Reversible (with excess thiol) | Reversible |

| Fluorescence | Non-fluorescent | Fluorescent (often "Turn-On") | Fluorescent |

| Primary Use | Permanent labeling | Temporary protection / Sensing | Disulfide bridging (Stapling) |

References

-

Tedaldi, L. M., et al. (2009). "Bromomaleimides: new reagents for the selective and reversible modification of cysteine." Chemical Communications.

-

Baker, J. R., et al. (2010). "Protein modification, bioconjugation, and disulfide bridging using bromomaleimides."[4][5] Journal of the American Chemical Society.

-

BenchChem. (2025).[4] "3-Bromo-1-methyl-1H-pyrrole-2,5-dione: Structure and Properties." BenchChem Compound Database.

-

Fisher Scientific. (2020). "Safety Data Sheet: N-Methylmaleimide (Parent Compound Data)." Fisher Scientific SDS.

-

Youziel, J., et al. (2014). "Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents." Organic & Biomolecular Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]

Application Note: Synthesis of 3-Amino-1-methyl-1H-pyrrole-2,5-diones from N-Methyl Bromomaleimide

Scientific Rationale & Introduction

The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry and chemical biology. While traditional maleimides are widely recognized for their thiol-selective bioconjugation capabilities, the functionalization of the maleimide core via halogenation unlocks an entirely new axis of reactivity.

Starting from 3-bromo-1-methyl-1H-pyrrole-2,5-dione (N-methyl bromomaleimide), researchers can synthesize 3-amino-pyrrol-2,5-diones (monoaminomaleimides, or MAMs). These amino-substituted maleimides are highly valued in drug development as core pharmacophores for kinase inhibitors (e.g., GSK-3 and PKC inhibitors) and in chemical biology as highly emissive, solvatochromic fluorophores[1]. The N-methyl group is specifically chosen for this starting material to prevent unwanted N-alkylation side reactions, ensuring that nucleophilic attack occurs exclusively at the brominated C3 position.

Mechanistic Causality & Electronic Dynamics

The conversion of a bromomaleimide to an aminomaleimide proceeds via a nucleophilic vinylic substitution (

The causality of this transformation relies on the electron-deficient nature of the maleimide's carbon-carbon double bond, which is flanked by two electron-withdrawing carbonyl groups. This makes the C3 position highly susceptible to nucleophilic attack by the lone pair of a primary or secondary amine. The initial attack generates a tetrahedral enolate/carbanion intermediate. The subsequent collapse of this intermediate drives the elimination of the bromide ion (a highly competent leaving group), restoring the conjugated

Electronically, the substitution of a bromine atom with an amino group fundamentally alters the molecule. The amine acts as a strong mesomeric electron donor, pushing electron density into the maleimide ring. This creates a "push-pull" electronic system that significantly lowers the HOMO-LUMO gap, transforming a non-fluorescent precursor into a bright fluorophore with a large Stokes shift (>100 nm)[1].

Reaction Workflow

Mechanistic pathway of aminomaleimide synthesis via addition-elimination.

Experimental Protocol: Step-by-Step Methodology

Reagents & Equipment

-

Starting Material: 3-bromo-1-methyl-1H-pyrrole-2,5-dione (1.0 mmol)

-

Nucleophile: Primary or secondary amine (e.g., propylamine, diethylamine) (2.2 mmol)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (5.0 mL)

-

Equipment: 25 mL round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath.

Synthetic Procedure

-

Reaction Setup: Purge a 25 mL round-bottom flask with inert gas (N2 or Ar). Dissolve 3-bromo-1-methyl-1H-pyrrole-2,5-dione (190 mg, 1.0 mmol) in 5.0 mL of anhydrous THF or DCM.

-

Temperature Control: Submerge the flask in an ice bath to cool the solution to 0 °C.

-

Amine Addition: Dissolve the selected amine (2.2 mmol) in 2.0 mL of the reaction solvent. Add this solution dropwise to the bromomaleimide mixture over 5–10 minutes.

-

Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 3 to 6 hours. Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 7:3).

-

Quenching & Workup: Once the starting material is consumed, dilute the mixture with 15 mL of DCM. Transfer to a separatory funnel and wash with saturated aqueous

(10 mL) followed by brine (10 mL). -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate the filtrate in vacuo using a rotary evaporator. -

Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 60:40 Hexanes:EtOAc to yield the pure monoaminomaleimide.

Causality of Experimental Choices

-

Stoichiometry (2.2 Equivalents of Amine): The addition-elimination reaction generates one equivalent of hydrobromic acid (HBr). The excess amine (1.2 eq) acts as a sacrificial proton scavenger, forming an amine hydrobromide salt. This prevents the acidic protonation of the remaining nucleophilic amine, driving the reaction to completion[2]. (Note: If utilizing a rare or expensive amine, use 1.05 eq of the amine alongside 1.2 eq of a non-nucleophilic base like Triethylamine or Sodium Acetate).

-

Solvent Selection: Aprotic solvents (THF, DCM) are strictly utilized to prevent unwanted solvolysis (e.g., methoxy-substitution) of the highly electrophilic bromomaleimide, which can occur in protic solvents like methanol under basic conditions[3].

-

Thermal Control: Initiating the reaction at 0 °C mitigates the exothermic nature of the initial conjugate addition, preventing degradation of the maleimide ring and suppressing potential bis-addition side reactions[2].

Self-Validating Characterization

A robust protocol must be self-validating. To confirm successful amination without relying on complex downstream biological assays, researchers can utilize two immediate diagnostic markers:

-

Photophysical Validation (TLC): The starting material, 3-bromo-1-methyl-1H-pyrrole-2,5-dione, is non-fluorescent due to the heavy-atom quenching effect of the bromine atom. Upon successful amination, the resulting push-pull MAM system becomes highly emissive. Observing a bright fluorescent spot under a 365 nm UV lamp on the TLC plate provides instant visual confirmation of product formation[1].

-

Spectroscopic Validation (

H NMR): In the starting bromomaleimide, the vinylic proton (C4-H) resonates downfield at approximately 6.5–6.8 ppm. Following amine substitution, the nitrogen lone pair donates electron density into the conjugated maleimide system. This resonance significantly shields the C4 proton, shifting its signal sharply upfield to 4.8–5.0 ppm . This ~1.5 ppm shift is a definitive, quantitative marker of successful conversion[4].

Quantitative Data & Substrate Scope

The reaction demonstrates broad tolerance for various amine nucleophiles. The table below summarizes typical reaction parameters and the resulting photophysical properties of the synthesized 3-amino-1-methyl-1H-pyrrole-2,5-diones.

| Amine Nucleophile | Base Strategy | Solvent | Time (h) | Yield (%) | Emission | Quantum Yield ( |

| Propylamine (1°) | Excess Amine (2.2 eq) | THF | 3 | 78 | ~490 | 55 |

| Diethylamine (2°) | Excess Amine (2.2 eq) | DCM | 4 | 82 | ~510 | 40 |

| Piperidine (2°) | Triethylamine (1.2 eq) | DMF | 5 | 69 | ~520 | 35 |

| Aniline (Aryl) | Sodium Acetate (1.5 eq) | EtOH | 12 | 60 | ~470 | 10 |

*Photophysical properties are highly solvatochromic and are representative of measurements taken in non-polar/aprotic solvents (e.g., 1,4-dioxane or DCM). Fluorescence is typically quenched in protic solvents[1][3].

References

1.[1] Aminomaleimide fluorophores: a simple functional group with bright, solvent dependent emission. National Center for Biotechnology Information (PMC). Available at:[Link] 2.[2] A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. ResearchGate. Available at:[Link] 3.[4] Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. UCL Discovery. Available at:[Link] 4. Synthesis of novel N-aryl-3-dialkylamino-4-substituted maleimides. NIScPR Online Periodicals Repository. Available at:[Link] 5.[3] Rigidochromism by imide functionalisation of an aminomaleimide fluorophore. Chemical Science (RSC Publishing). Available at:[Link]

Sources

- 1. Aminomaleimide fluorophores: a simple functional group with bright, solvent dependent emission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rigidochromism by imide functionalisation of an aminomaleimide fluorophore - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03307G [pubs.rsc.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Application Note: Dynamic Cysteine Bioconjugation via N-Methyl-3-Bromomaleimide

Executive Summary & Mechanistic Causality

Traditional cysteine bioconjugation relies heavily on classical maleimides (e.g., N-ethylmaleimide, NEM), which undergo a standard Michael addition to form a succinimide thioether. This linkage is generally irreversible under physiological conditions[1]. However, the introduction of a halogen leaving group fundamentally alters the reaction pathway.

When a protein thiolate reacts with N-methyl-3-bromomaleimide (MBM) , it initiates a conjugate addition-elimination sequence. The initial nucleophilic attack forms a transient intermediate, which rapidly eliminates the bromide ion (

This mechanistic divergence is the core of MBM's utility: the retained double bond allows the conjugate to undergo subsequent thiol-exchange reactions, rendering the bioconjugation fully reversible in the presence of excess exogenous thiols[3]. Alternatively, the ring can be intentionally hydrolyzed to yield an irreversibly locked succinamic acid derivative, providing drug development professionals with a tunable platform for both temporary affinity tagging and permanent payload attachment[2].

Quantitative Benchmarks & Reaction Dynamics

To ensure a self-validating and highly controlled reaction, precise environmental parameters must be maintained. The table below summarizes the quantitative data and the causality behind each condition.

| Parameter | Optimal Condition | Mechanistic Rationale & Causality |